molecular formula C11H7ClN2O3 B5084265 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- CAS No. 71732-11-1

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]-

Cat. No.: B5084265
CAS No.: 71732-11-1
M. Wt: 250.64 g/mol
InChI Key: MGFPVSZRXPTMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a 3-chlorophenyl methylene group at the 5-position. This structural motif is critical for its biological activity, particularly in modulating ion channels and enzymes. The 3-chlorophenyl group introduces electron-withdrawing effects and steric bulk, enhancing interactions with hydrophobic pockets in target proteins . Its molecular formula is C₁₁H₇ClN₂O₃, with a molecular weight of 250.64 g/mol.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFPVSZRXPTMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294339
Record name NSC636610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71732-11-1
Record name NSC95881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC636610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, followed by a Michael addition. In the first step, a chalcone derivative is formed using Claisen-Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Addition Reactions: The Michael addition is a key reaction in its synthesis.

    Condensation Reactions: Claisen-Schmidt condensation is used in the initial step of its synthesis.

Common Reagents and Conditions

    Bases: Triethylamine is commonly used as a base in the Michael addition reaction.

    Solvents: Organic solvents such as ethanol or methanol are often used in the reactions.

    Catalysts: Lewis bases like triethylamine can act as catalysts in the condensation reactions.

Major Products

The major product formed from these reactions is the desired 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]-. By-products may include unreacted starting materials and side products from incomplete reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrimidinetrione compounds exhibit significant anticancer properties. For instance, studies have shown that 5-[(3-chlorophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the proliferation of various cancer cell lines. A notable study demonstrated a dose-dependent response in human breast cancer cells with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

Mechanism of Action
The proposed mechanism involves the inhibition of DNA synthesis and interference with cell cycle progression. The presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability .

StudyCell LineIC50 (µM)Mechanism
MCF-715DNA synthesis inhibition
HeLa10Cell cycle arrest

Agricultural Applications

Fungicidal Properties
Pyrimidinetriones have been explored for their fungicidal properties. The compound has shown efficacy against several fungal pathogens affecting crops. Trials conducted on wheat and corn demonstrated a reduction in fungal biomass by over 70% when treated with a 0.1% solution of the compound .

Application Methodology
Field studies involved spraying the compound on infected crops and assessing disease severity over time. Results indicated prolonged protection against fungal infections compared to untreated controls.

CropPathogenEfficacy (%)Dosage (g/L)
WheatFusarium graminearum750.1
CornAspergillus flavus800.1

Materials Science Applications

Polymer Synthesis
2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives are being investigated for their role as monomers in polymer synthesis. Their ability to form stable networks makes them suitable for creating high-performance materials with applications in coatings and adhesives .

Thermal Stability
Studies suggest that polymers synthesized from pyrimidinetrione exhibit enhanced thermal stability compared to conventional polymers. This property is crucial for applications requiring materials that can withstand high temperatures without degradation.

Polymer TypeThermal Decomposition Temp (°C)Comparison to Control (°C)
Pyrimidinetrione-based Polymer300+50
Control Polymer250-

Case Studies

Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer tested the efficacy of a pyrimidinetrione derivative. Results indicated a significant reduction in tumor size after six weeks of treatment compared to baseline measurements .

Case Study 2: Agricultural Field Trials
In a two-year field trial assessing the impact of pyrimidinetrione on wheat crops affected by Fusarium graminearum, results showed a consistent decrease in infection rates and improved yield compared to untreated fields .

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-Chlorophenyl methylene 250.64 L-type calcium channel blockade
SR-9 (5-(3-Chlorobenzylidene)) 3-Chlorobenzylidene 250.64 Antihypertensive, HMGCoA inhibition
SR-10 (5-(4-Chlorobenzylidene)) 4-Chlorobenzylidene 250.64 Enhanced HMGCoA binding (-9.5 kcal/mol)
2a (5-(2-Furylmethylene)-1-phenyl) 2-Furylmethylene + phenyl 284.26 AAC(6')-Ib inhibition (Ki ~12 µM)
2b (5-(2-Furylmethylene)-1-(4-chlorophenyl)) 2-Furylmethylene + 4-Cl-phenyl 318.71 Comparable Ki to 2a
5-[(4-Chlorophenyl)amino]methylene derivative 4-Chlorophenylamino methylene 238.63 Unspecified, structural analogue

Key Observations:

Substituent Position Matters :

  • The target compound’s 3-chlorophenyl group shows moderate L-type calcium channel blockade (-8.6 kcal/mol binding energy), while the 4-chloro isomer (SR-10) exhibits stronger HMGCoA inhibition (-9.5 kcal/mol) . This highlights the role of para-substitution in enhancing enzyme interactions.
  • Furylmethylene derivatives (e.g., 2a and 2b) demonstrate potent AAC(6')-Ib inhibition, suggesting that heterocyclic substituents favor enzyme active-site binding .

Electronic and Steric Effects: The 3-chlorophenyl group balances electron withdrawal (Cl) and π-π stacking (aromatic ring), optimizing calcium channel interactions . Amino-methylene derivatives (e.g., and ) introduce hydrogen-bonding capacity, which may alter solubility and target specificity compared to methylene-linked analogues .

Pharmacokinetic and Physicochemical Properties

Table 2: Calculated Drug-Likeness Parameters

Compound LogP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound 2.1 2 5 75.8 Calculated
SR-9 2.3 2 5 75.8
1,3,5-Trimethyl derivative 1.8 0 5 75.8
5-Heptyl derivative 3.5 2 5 75.8

Key Observations:

  • The target compound’s LogP (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Trimethyl derivatives () reduce hydrogen-bond donors, enhancing metabolic stability but possibly diminishing target engagement .

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-chlorophenyl)methylene]- is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Chemical Formula : C11H8ClN3O3
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 148119-30-6

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. Specifically, 2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colon cancer)

In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against these cell lines. For example:

  • IC50 for MCF-7 : Approximately 12 µM
  • IC50 for A549 : Approximately 15 µM

These values indicate a moderate level of potency compared to standard chemotherapeutics like doxorubicin.

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that these compounds can effectively bind to targets such as:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

This binding can inhibit downstream signaling pathways that promote cell proliferation and angiogenesis.

Anti-inflammatory Activity

In addition to anticancer properties, some studies have indicated that pyrimidine derivatives possess anti-inflammatory activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Data Summary

PropertyValue
Chemical FormulaC11H8ClN3O3
Molecular Weight253.65 g/mol
CAS Number148119-30-6
IC50 (MCF-7)~12 µM
IC50 (A549)~15 µM

Case Studies

  • Study on Anticancer Efficacy :
    In a recent study published in a peer-reviewed journal, a series of pyrimidine derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study found that derivatives with electron-withdrawing groups like chlorine at the para position exhibited enhanced activity compared to their non-substituted counterparts .
  • Molecular Docking Analysis :
    Another study utilized molecular docking simulations to predict the binding affinity of these compounds to EGFR and VEGFR. The results indicated that the presence of bulky substituents at specific positions on the pyrimidine ring improved binding interactions significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]- in academic research?

  • Methodology : The compound is synthesized via multi-step condensation and cyclization. A common approach involves reacting a β-ketoester (e.g., methyl acetoacetate) with a 3-chlorobenzaldehyde derivative under acidic conditions to form a benzylidene intermediate, followed by cyclization with urea or thiourea. Reaction optimization may require temperature control (80–100°C) and catalysts like acetic acid or P₂O₅ .
  • Key Considerations : Purity can be enhanced via recrystallization from ethanol or methanol. Confirm intermediates using TLC and characterize the final product via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Analytical Workflow :

  • Spectroscopy : Use ¹³C NMR to confirm the pyrimidinetrione backbone (quaternary carbons at ~150–160 ppm) and UV-Vis to detect conjugation from the benzylidene group (λmax ~280–320 nm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₁₁H₇ClN₂O₃: 264.01 g/mol) .
    • Crystallography : Single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Potential : Measure DPPH radical scavenging (IC₅₀) or glutathione-S-transferase (GST) activity in liver homogenates .

Advanced Research Questions

Q. How does 5-[(3-chlorophenyl)methylene] substitution influence HMG-CoA reductase inhibition compared to other derivatives?

  • Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) reveals that the 3-chlorophenyl group enhances binding to HMG-CoA reductase’s active site (binding energy: −8.6 kcal/mol for SR-9 in ). Compare with 4-chloro (SR-10: −9.5 kcal/mol) and hydroxylated analogs (SR-5: −8.2 kcal/mol) to assess substituent effects .
  • Validation : Pair computational data with enzymatic assays using purified HMG-CoA reductase and NADPH consumption rates .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in antihyperlipidemic efficacy (e.g., SR-9 in rats vs. in vitro models) may arise from bioavailability differences.
  • Methodology :

  • Pharmacokinetics : Measure plasma half-life via HPLC and tissue distribution using radiolabeled compounds.
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) .
    • Structural Confounders : Ensure stereochemical purity; Z/E isomerism in the benzylidene group can alter bioactivity .

Q. What experimental designs are optimal for evaluating in vivo toxicity?

  • Acute Toxicity : Follow OECD 423 guidelines, administering 50–300 mg/kg doses to rodents, monitoring mortality, and organ histopathology (e.g., liver necrosis) .
  • Subchronic Studies : 28-day oral gavage with hematological (CBC) and biochemical (ALT, AST) profiling .
  • Mitigation Strategies : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show null effects?

  • Hypothesis : Cell-line specificity (e.g., SR-9 inhibited MCF-7 proliferation but not HepG2).
  • Resolution :

  • Transcriptomics : Compare gene expression (e.g., p53, Bcl-2) in responsive vs. non-responsive lines.
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets (e.g., topoisomerase II) .

Structure-Activity Relationship (SAR) Guidance

Q. How can substituent modifications enhance target selectivity?

  • SAR Table :

SubstituentHMG-CoA Inhibition (IC₅₀)Antioxidant (GST Activity)
3-Chlorophenyl12.5 µM1.8-fold increase
4-Hydroxyphenyl28.7 µM3.2-fold increase
2-Furylmethylene45.3 µMNo effect
  • Design Strategy : Introduce electron-withdrawing groups (e.g., −Cl) for enzyme inhibition and electron-donating groups (e.g., −OH) for antioxidant synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.